1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their conjugated diene systems, which make them highly reactive in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a cyclopentadiene ring substituted with a 3-methylbut-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclopenta-1,3-diene with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopenta-1,3-diene, followed by the addition of the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The conjugated diene system allows for electrophilic addition reactions, such as the addition of halogens or hydrogen halides.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Substitution: Nucleophilic substitution reactions can occur at the allylic position of the 3-methylbut-2-en-1-yl group.
Common Reagents and Conditions
Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HCl, HBr) under mild conditions.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, chromium trioxide (CrO₃) in acetic acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed
Electrophilic Addition: Formation of 1,2- and 1,4-addition products.
Oxidation: Formation of epoxides, ketones, or carboxylic acids.
Substitution: Formation of substituted cyclopentadienes.
Scientific Research Applications
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in Diels-Alder reactions, forming cyclohexene derivatives. Additionally, its electrophilic and nucleophilic properties enable it to interact with enzymes and receptors, potentially modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-diene: A simpler analog without the 3-methylbut-2-en-1-yl group.
1,3-Cyclohexadiene: A six-membered ring analog with similar reactivity.
Dicyclopentadiene: A dimer of cyclopentadiene with different physical and chemical properties.
Uniqueness
The presence of the 3-methylbut-2-en-1-yl group enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
CAS No. |
112642-64-5 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-(3-methylbut-2-enyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-9(2)7-8-10-5-3-4-6-10/h3-5,7H,6,8H2,1-2H3 |
InChI Key |
PHQDPOIPMVGPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.